2-Pyridinamine, N,N,4-trimethyl-3-nitro-
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Overview
Description
2-Pyridinamine, N,N,4-trimethyl-3-nitro- is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- typically involves nitration and methylation reactions. One common method is the nitration of 2-pyridinamine followed by selective methylation. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, while the methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents like nitric acid and methyl iodide.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N,N,4-trimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 2-pyridinamine, N,N,4-trimethyl-3-amine.
Substitution: Formation of various substituted pyridinamine derivatives.
Reduction: Formation of 2-pyridinamine, N,N,4-trimethyl-3-amine.
Scientific Research Applications
2-Pyridinamine, N,N,4-trimethyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 3-nitro-: Lacks the trimethyl substitutions, resulting in different chemical properties and reactivity.
4-Pyridinamine, N,N,2-trimethyl-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Pyridinamine, N,N,4-trimethyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trimethyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
21901-20-2 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N,N,4-trimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-5-9-8(10(2)3)7(6)11(12)13/h4-5H,1-3H3 |
InChI Key |
PIOZNZUCVJZMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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